An In-depth Technical Guide to Fluvoxamine-¹³C d₃ Maleate: Structure, Properties, and Application in Quantitative Bioanalysis
An In-depth Technical Guide to Fluvoxamine-¹³C d₃ Maleate: Structure, Properties, and Application in Quantitative Bioanalysis
This guide provides a comprehensive technical overview of Fluvoxamine-¹³C d₃ maleate, an isotopically labeled internal standard essential for high-fidelity quantitative analysis. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the molecule's core properties and provides a field-proven protocol for its application in bioanalytical workflows, emphasizing the scientific rationale behind methodological choices to ensure data integrity and reproducibility.
Introduction: The Imperative for Stable Isotope-Labeled Standards in Pharmacokinetics
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used primarily for treating obsessive-compulsive disorder (OCD) and major depressive disorder.[1][2][3] Its therapeutic efficacy is directly linked to its concentration in the bloodstream, making accurate quantification in biological matrices a cornerstone of pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies.[4][5]
Quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation, matrix effects, and instrument performance.[6] To correct for these variables, an internal standard (IS) is indispensable. A stable isotope-labeled (SIL) internal standard, such as Fluvoxamine-¹³C d₃ maleate, represents the gold standard.[6] By incorporating heavy isotopes (¹³C and Deuterium), the SIL IS is chemically identical to the analyte but mass-shifted. This ensures it co-elutes chromatographically and experiences identical ionization suppression or enhancement, perfectly tracking the analyte through extraction and analysis to provide the most accurate and precise quantification possible.
Core Chemical and Physical Properties
Fluvoxamine-¹³C d₃ maleate is the maleate salt of the fluvoxamine molecule, strategically labeled with one carbon-13 atom and three deuterium atoms. This labeling results in a distinct mass increase without significantly altering its chemical behavior.
| Property | Value | Source(s) |
| Chemical Name | (E)-Fluvoxamine-d3 Maleate | [7] |
| CAS Number | 1185245-56-0 | [7] |
| Molecular Formula | C₁₅H₁₈D₃F₃N₂O₂ • C₄H₄O₄ | [7] |
| Molecular Weight | 437.43 g/mol (for C₁₉H₂₂D₃F₃N₂O₆) | [8] |
| Unlabeled Molecular Weight | 434.41 g/mol | [9][10] |
| Appearance | White to off-white crystalline powder | [10] |
| Solubility | Sparingly soluble in water; freely soluble in ethanol and chloroform | [9][10] |
| Storage | Store at -20°C | [9] |
Application in Quantitative Bioanalysis: A Validated LC-MS/MS Protocol
The primary application of Fluvoxamine-¹³C d₃ maleate is as an internal standard for the quantification of fluvoxamine in biological matrices like plasma, serum, or tissue homogenates. This section outlines a robust, self-validating protocol based on established methodologies.[4][11]
Principle and Rationale
The protocol employs a liquid-liquid extraction (LLE) technique for sample cleanup and concentration, followed by analysis using a UPLC-MS/MS system. The LLE method is chosen for its efficiency in removing proteins and phospholipids from plasma, which are major sources of matrix effects in electrospray ionization. The use of Fluvoxamine-¹³C d₃ maleate ensures that any variability during the extraction, injection, and ionization steps affects both the analyte and the internal standard equally. The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, providing a highly reliable result.
Experimental Workflow
The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data reporting.
Detailed Step-by-Step Methodology
This protocol is adapted from validated methods for fluvoxamine analysis in human plasma.[4]
A. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of Fluvoxamine maleate (analyte) and Fluvoxamine-¹³C d₃ maleate (IS) into separate 2 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Rationale: Methanol is an excellent solvent for fluvoxamine and is compatible with reverse-phase chromatography. Preparing separate, high-concentration stocks minimizes weighing errors and provides a stable source for further dilutions.
-
-
Working Stock Solutions: Prepare intermediate working stocks by diluting the primary stocks with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the IS working stock to the final desired concentration. This concentration should yield a robust and consistent signal in the mass spectrometer.
-
Calibration Curve Standards: Serially dilute the analyte working stock with blank human plasma to prepare an eight-point calibration curve. A typical range is 2.5 to 300 ng/mL.[4]
-
Quality Control Samples: Prepare QCs in blank plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). These are prepared from a separate analyte stock solution to ensure unbiased validation of the curve.
B. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 250 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL polypropylene tube.
-
Add 25 µL of the Internal Standard Spiking Solution to all tubes except the blank. Vortex briefly.
-
Rationale: Adding the IS early ensures it undergoes the exact same extraction process as the analyte, effectively normalizing for any sample-to-sample recovery differences.
-
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample. Vortex.
-
Rationale: Fluvoxamine is a basic compound. Increasing the pH deprotonates the amine group, making the molecule less polar and enhancing its partitioning into an organic solvent.
-
-
Add 1 mL of methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for injection.
C. LC-MS/MS Instrumentation and Parameters
-
Chromatographic System: UPLC system with a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Rationale: Formic acid aids in the positive ionization of fluvoxamine in the ESI source.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Fluvoxamine: m/z 319.2 → 71.1
-
Fluvoxamine-¹³C d₃: m/z 323.2 → 71.1 (Example transition, exact mass will depend on labeling pattern; the fragment is typically stable).
-
Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.
-
Method Validation
For use in regulated studies, the method must be validated according to guidelines from agencies like the FDA or EMA.[11] Key parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.
-
Linearity: The calibration curve must have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).
-
Recovery and Matrix Effect: Assessed to ensure the extraction process is efficient and that co-eluting matrix components do not affect ionization. The SIL IS is critical for compensating for any observed matrix effects.
-
Stability: Analyte stability is tested under various conditions (bench-top, freeze-thaw cycles, long-term storage) to ensure sample integrity.
Conclusion
Fluvoxamine-¹³C d₃ maleate is a vital tool for drug development and clinical research, enabling the accurate and precise quantification of fluvoxamine in complex biological matrices. Its properties as a stable isotope-labeled internal standard make it superior to structural analogues, as it perfectly mimics the analyte's behavior during sample processing and analysis. The detailed LC-MS/MS protocol provided herein serves as a robust framework that, when properly validated, delivers high-quality, reproducible data essential for regulatory submissions and critical research decisions.
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